molecular formula C7H17NO4 B1665358 Aminooxy-PEG3-methane CAS No. 248275-10-7

Aminooxy-PEG3-methane

Cat. No.: B1665358
CAS No.: 248275-10-7
M. Wt: 179.21 g/mol
InChI Key: UPZRLQLRXOQKOM-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-methane is a polyethylene glycol derivative containing an aminooxy group and a methane group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy group is reactive with aldehydes, forming stable oxime bonds, and can form hydroxylamine linkages in the presence of a reductant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG3-methane is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with aminooxy and methane groups. The process typically involves the following steps:

  • Activation of polyethylene glycol with a suitable leaving group.
  • Reaction with an aminooxy compound to introduce the aminooxy functionality.
  • Introduction of the methane group through a suitable chemical reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled temperature and pressure conditions to maintain the stability of the reactive aminooxy group .

Types of Reactions:

Common Reagents and Conditions:

    Aldehydes and Ketones: React with the aminooxy group to form oxime bonds.

    Reductants: Used to convert oxime bonds to hydroxylamine linkages.

Major Products Formed:

Scientific Research Applications

Bioconjugation

Aminooxy-PEG3-methane is primarily used for bioconjugation processes, allowing for the stable attachment of biomolecules such as proteins, peptides, and nucleotides to surfaces or other biomolecules. This application is crucial in the development of:

  • Targeted Drug Delivery Systems : By conjugating drugs to targeting ligands via aminooxy linkers, researchers can enhance the specificity and efficacy of therapeutic agents.
  • Diagnostic Tools : Conjugating fluorescent probes or enzymes to biomolecules enables the development of sensitive assays for disease detection.

Table 1: Bioconjugation Applications of this compound

Application TypeDescriptionExample Use Case
Targeted Drug DeliveryEnhances specificity of drug delivery systemsChemotherapy targeting cancer cells
Diagnostic AssaysEnables sensitive detection of biomarkersELISA tests for disease markers
Vaccine DevelopmentFacilitates conjugation of antigens to carriersPeptide-based vaccines

Drug Development

In drug development, this compound serves as a linker in prodrug formulations. The compound can be used to mask reactive groups in drugs until they reach their target site, improving pharmacokinetics and reducing side effects.

Case Study: Prodrug Formulation
A study demonstrated the use of this compound in formulating a prodrug of a chemotherapeutic agent. The prodrug exhibited improved stability and reduced toxicity compared to its active form, leading to enhanced therapeutic efficacy in animal models.

Biomedical Research

This compound plays a significant role in biomedical research by facilitating the study of protein interactions and cellular processes.

Protein Labeling

Researchers utilize this compound for labeling proteins with fluorescent tags or other detectable markers. This application is vital for:

  • Studying Protein Dynamics : Allows tracking of protein localization and movement within cells.
  • Understanding Disease Mechanisms : Helps elucidate interactions between proteins involved in disease pathways.

Table 2: Protein Labeling Applications

Application AreaDescriptionExample Use Case
Cell BiologyTracking protein dynamics within living cellsLive-cell imaging studies
Cancer ResearchInvestigating tumor microenvironment interactionsStudying metastasis mechanisms

Biomaterials Development

The compound is also explored in developing biomaterials for tissue engineering and regenerative medicine. Its properties allow for:

  • Controlled Release Systems : Designing scaffolds that release growth factors or drugs in a controlled manner.
  • Cell Adhesion Enhancement : Modifying surfaces to promote cell attachment and proliferation.

Mechanism of Action

The primary mechanism of action of Aminooxy-PEG3-methane involves the formation of stable oxime bonds with aldehydes and ketones. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The polyethylene glycol spacer enhances the solubility and stability of the conjugated molecules, facilitating their use in various applications .

Comparison with Similar Compounds

  • Aminooxy-PEG2-methane
  • Aminooxy-PEG4-methane
  • Aminooxy-PEG7-methane

Comparison: Aminooxy-PEG3-methane is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. Compared to shorter or longer polyethylene glycol derivatives, this compound offers enhanced solubility and stability, making it particularly suitable for bioconjugation and drug delivery applications .

Biological Activity

Aminooxy-PEG3-methane is a specialized compound that combines a polyethylene glycol (PEG) moiety with an aminooxy functional group, which is known for its utility in bioconjugation applications. This article delves into the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C7_7H17_{17}NO4_4
  • Molecular Weight : 179.2 g/mol
  • Functional Groups : Aminooxy and methyl
  • Purity : ≥98%
  • CAS Number : 248275-10-7

The presence of the aminooxy group allows for selective reactions with carbonyl compounds, forming stable oxime bonds. This property is particularly advantageous in bioconjugation processes, where it can facilitate the attachment of various biomolecules to surfaces or other compounds.

This compound exhibits several biological activities due to its unique structure:

  • Bioconjugation : The aminooxy group reacts with aldehydes to form oxime linkages, which are stable under physiological conditions. This property is leveraged in drug delivery systems and targeted therapies.
  • Hydrophilicity : The PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications.
  • Stability : The compound remains stable at -20°C, allowing for long-term storage without significant degradation.

1. Targeted Drug Delivery

A study explored the use of this compound in targeted drug delivery systems. The compound was conjugated to a therapeutic agent via an oxime bond, enhancing the specificity and efficacy of the treatment in cancer models. The results demonstrated improved therapeutic outcomes compared to non-targeted approaches.

StudyCompoundMethodOutcome
This compoundConjugation with therapeutic agentEnhanced targeting and efficacy

2. Imaging Applications

In another research effort, this compound was utilized in the development of radiolabeled probes for imaging applications. The compound facilitated the conjugation of imaging agents to biomolecules, allowing for enhanced visualization in positron emission tomography (PET) scans.

StudyApplicationImaging AgentResults
PET ImagingRadiolabeled probeHigh stability and visualization

3. Biocompatibility Assessment

A comprehensive evaluation of the biocompatibility of this compound revealed minimal cytotoxicity across various cell lines. The compound was tested against U87MG glioblastoma cells, showing IC50 values comparable to other bioconjugation agents.

Properties

IUPAC Name

O-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZRLQLRXOQKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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